Ursolic acid

Catalog No.
S546462
CAS No.
77-52-1
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursolic acid

CAS Number

77-52-1

Product Name

Ursolic acid

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23+,24+,27+,28+,29-,30+/m1/s1

InChI Key

WCGUUGGRBIKTOS-GPOJBZKASA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O

Solubility

One part dissolves in 88 parts methanol, 178 alcohol, (35 boiling alcohol), 140 ether, 388 chloroform, 1675 carbon disulfide. Moderately soluble in acetone. Soluble in hot glacial acetic acid and in 2% alcoholic NaOH. Insoluble in petroleum ether.
In water, 1.02X10-4 mg/L at 25 °C (est)

Synonyms

3-epi-ursolic acid, Merotaine, ursolic acid, ursolic acid, (3beta)-isomer, 2-(14)C-labeled, ursolic acid, (3beta)-isomer, monopotassium salt

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Description

The exact mass of the compound Ursolic acid is 456.36 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as one part dissolves in 88 parts methanol, 178 alcohol, (35 boiling alcohol), 140 ether, 388 chloroform, 1675 carbon disulfide. moderately soluble in acetone. soluble in hot glacial acetic acid and in 2% alcoholic naoh. insoluble in petroleum ether.in water, 1.02x10-4 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Platelets from alcohol
Large, lustrous prisms from absolute alcohol, fine hair-like needles from dilute alcohol

XLogP3

7.3

Exact Mass

456.36

LogP

log Kow = 7.92 (est)

Appearance

White to off-white crystalline powder

Melting Point

284 °C
232°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3M2575F3F

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 91 of 92 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

/EXPL/ The methanol extract (ME) and the n-butanol fractions of methanolic extract of Alstonia macrophylla Wall ex A. DC leaves were investigated on the forward motility (FM) of mammalian (goat and human) spermatozoa. The ME at 600 ug/mL as well as fraction B at 100 ug/mL concentrations showed marked inhibition of sperm FM in both goat and human species ... .. Approximately 60-80% of the goat spermatozoa lost their FM when treated with 600 ug/mL of ME and 100 ug/mL of fraction B. At 100 ug/mL concentration, fraction B showed 90% loss of FM in human spermatozoa, while fraction B at 400 ug/mL concentration showed complete inhibition of sperm FM at 0 min. The inhibitory activity of fraction B increases with increasing concentration in a dose-dependent manner. ... Fraction B (ursolic acid), a pentacyclic triterpene, has the potential of sperm motility inhibition and can serve as a topical vaginal contraceptive.
Both oleanolic acid and ursolic acid are effective in protecting against chemically induced liver injury in laboratory animals. Oleanolic acid has been marketed in China as an oral drug for human liver disorders.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Mechanism of Action

/The authors/ previously reported that ursolic acid, a pentacyclic triterpene acid, inhibited the invasion of HT1080 human fibrosarcoma cells by reducing the expression of matrix metalloproteinase-9. Since the chemical structure of ursolic acid is very similar to that of dexamethasone, a synthetic glucocorticoid, ... whether ursolic acid acts through the glucocorticoid receptor /was investigated/. The expression of matrix metalloproteinase-9 is thought to be regulated similarly with matrix metalloproteinase-1 and matrix metalloproteinase-3 as containing common 2-O-tetradecanoylphorbol-acetate responsible region, where AP-1 proteins can bind. Dexamethasone has been studied to repress the 2-O-tetradecanoylphorbol-acetate-induced expression of matrix metalloproteinase-1 and matrix metalloproteinase-3 through a glucocorticoid receptor-mediated manner. In Northern blot analysis, we found that ursolic acid reduced the expression of matrix metalloproteinase-1 and matrix metalloproteinase-3 induced by 2-O-tetradecanoylphorbol-acetate. Similarly, ursolic acid down-regulated 2-O-tetradecanoylphorbol-acetate-induction of matrix metalloproteinase-9 gene in the same manner of dexamethasone. RU486, a potent glucocorticoid receptor antagonist, was used for identifying that ursolic acid-induced down-regulation of matrix metalloproteinase-9 expression is mediated by its binding to glucocorticoid receptor. The effect of ursolic acid on the matrix metalloproteinase-9 expression was blocked by RU486, suggesting that ursolic acid acts via a glucocorticoid receptor in the regulation of matrix metalloproteinase-9. Western blot analysis and immunocytochemistry showed that ursolic acid increased glucocorticoid receptor fraction in the nucleus, although it decreased the synthesis of glucocorticoid receptor mRNA. In addition, ursolic acid did not decrease the expression of c-jun and DNA-binding activity of AP-1 to its cognate sequences. Taken together, ... ursolic acid may induce the repression of matrix metalloproteinase-9 by stimulating the nuclear translocation of glucocorticoid receptor, and the translocated glucocorticoid receptor probably down-modulating the trans-activating function of AP-1 to 2-O-tetradecanoylphorbol-acetate responsible element of matrix metalloproteinase-9 promoter region.
... Ursolic acid suppressed NF-kappaB activation induced by various carcinogens including tumor necrosis factor (TNF), phorbol ester, okadaic acid, H2O2, and cigarette smoke. These effects were not cell type specific. Ursolic acid inhibited DNA binding of NF-kappaB consisting of p50 and p65. Ursolic acid inhibited IkappaBalpha degradation, IkappaBalpha phosphorylation, IkappaBalpha kinase activation, p65 phosphorylation, p65 nuclear translocation, and NF-kappaB-dependent reporter gene expression. Ursolic acid also inhibited NF-kappaB-dependent reporter gene expression activated by TNF receptor, TNF receptor-associated death domain, TNF receptor-associated factor, NF-kappaB-inducing kinase, IkappaBalpha kinase, and p65. The inhibition of NF-kappaB activation correlated with suppression of NF-kappaB-dependent cyclin D1, cyclooxygenase 2, and matrix metalloproteinase 9 expression. Thus, overall, /the/ results indicate that ursolic acid inhibits IkappaBalpha kinase and p65 phosphorylation, leading to the suppression of NF-kappaB activation induced by various carcinogens. These actions of ursolic acid may mediate its antitumorigenic and chemosensitizing effects.

Vapor Pressure

3.49X10-14 mm Hg at 25 °C (est)

Other CAS

77-52-1

Wikipedia

Ursolic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

General Manufacturing Information

Urs-12-en-28-oic acid, 3-hydroxy-, (3.beta.)-: ACTIVE

Interactions

This study examines the effect of orally administered ursolic acid (UA) on the formation of aberrant crypt foci (ACF) and intestinal SMase activity in azoxymethane (AOM)-treated rats. Sprague-Dawley rats were divided into eight groups, receiving AOM or vehicle, and fed normal diet or pellets containing 0.11% UA in the initiation or promotion/progression phase. The formation of ACF in the colon and the activities of three types of mucosal SMase were examined. UA significantly reduced the incidence of ACF containing three or more crypts in the initiation group, but had no significant effect in the promotion/progression group. AOM reduced mucosal Alk-SMase activity, and the inhibitory effects could not be prevented by UA. However, in both AOM-treated and normal rats, UA increased the activity of colonic neutral SMase markedly and that of acid SMase activity mildly. These results indicate that UA has chemopreventive effects in the initiation phase of colon cancer associated with changes in SM metabolism.
... The antimutagenic potential of ursolic acid (UA) and oleanolic acid (OA) /was examined/ using the micronucleus test in peripheral blood and bone marrow of Balb/c mice. The animals were divided into 10 treatment groups: mice treated with UA (80 mg/kg bw); OA (80 mg/kg bw); a mixture of UA and OA (80 mg/kg bw); the antineoplastic agent doxorubicin (DXR, 90 mg/kg bw); DMSO and DXR; UA and DXR; OA and DXR; UA, OA and DXR, and negative and solvent controls. UA, OA and a mixture of UA and OA were administered to the animals by gavage, followed by the intraperitoneal injection of DXR. The results showed a significant reduction in micronucleus frequency in the groups concomitantly treated with the triterpenoid compounds and DXR compared to that treated with DXR alone. The present results demonstrate the antimutagenic activity of UA and OA under the experimental conditions used in this study.
... The effects of ursolic acid (UA) and oleanolic acid (OA) on the formation of 1,2-dimethyl-hydrazine (DMH)-induced aberrant crypt foci (ACF) in the colon of the male Wistar rat /were examined/. The animals received subcutaneous (sc) injections of DMH (40 mg/kg body weight) twice a week for two weeks to induce ACF. UA, OA and a mixture of UA and OA were administered to the rats five times a week for four weeks by gavage at doses of 25 mg/kg body weight/day each, during and after DMH treatment. All animals were sacrificed in week 5 for the evaluation of ACF. The results showed a significant reduction in the frequency of ACF in the group treated with the triterpenoid compounds plus DMH when compared to those treated with DMH alone, suggesting that UA and OA suppress the formation of ACF and have a protective effect against colon carcinogenesis.
The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg/kg TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g/L TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 uM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 uM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals.
For more Interactions (Complete) data for URSOLIC ACID (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Zhang X, Song X, Yin S, Zhao C, Fan L, Hu H. p21 induction plays a dual role in anti-cancer activity of ursolic acid. Exp Biol Med (Maywood). 2016 Mar;241(5):501-8. doi: 10.1177/1535370215616195. PubMed PMID: 26582056; PubMed Central PMCID: PMC4950478.
2: Colla AR, Rosa JM, Cunha MP, Rodrigues AL. Anxiolytic-like effects of ursolic acid in mice. Eur J Pharmacol. 2015 Jul 5;758:171-6. doi: 10.1016/j.ejphar.2015.03.077. PubMed PMID: 25861934.
3: Kim MH, Kim JN, Han SN, Kim HK. Ursolic acid isolated from guava leaves inhibits inflammatory mediators and reactive oxygen species in LPS-stimulated macrophages. Immunopharmacol Immunotoxicol. 2015 Jun;37(3):228-35. doi: 10.3109/08923973.2015.1021355. PubMed PMID: 25753845.
4: Wen JH, Wei XH, Sheng XY, Zhou DQ, Peng HW, Lu YN, Zhou J. Effect of Ursolic Acid on Breast Cancer Resistance Protein-mediated Transport of Rosuvastatin In Vivo and Vitro. Chin Med Sci J. 2015 Dec;30(4):218-25. PubMed PMID: 26960302.
5: Lu CC, Huang BR, Liao PJ, Yen GC. Ursolic acid triggers nonprogrammed death (necrosis) in human glioblastoma multiforme DBTRG-05MG cells through MPT pore opening and ATP decline. Mol Nutr Food Res. 2014 Nov;58(11):2146-56. doi: 10.1002/mnfr.201400051. PubMed PMID: 25131308.
6: Sohn EJ, Won G, Lee J, Yoon SW, Lee I, Kim HJ, Kim SH. Blockage of epithelial to mesenchymal transition and upregulation of let 7b are critically involved in ursolic acid induced apoptosis in malignant mesothelioma cell. Int J Biol Sci. 2016 Oct 18;12(11):1279-1288. doi: 10.7150/ijbs.13453. PubMed PMID: 28090191.
7: Jang SE, Jeong JJ, Hyam SR, Han MJ, Kim DH. Ursolic acid isolated from the seed of Cornus officinalis ameliorates colitis in mice by inhibiting the binding of lipopolysaccharide to Toll-like receptor 4 on macrophages. J Agric Food Chem. 2014 Oct 8;62(40):9711-21. doi: 10.1021/jf501487v. PubMed PMID: 25213465.
8: Cho J, Rho O, Junco J, Carbajal S, Siegel D, Slaga TJ, DiGiovanni J. Effect of Combined Treatment with Ursolic Acid and Resveratrol on Skin Tumor Promotion by 12-O-Tetradecanoylphorbol-13-Acetate. Cancer Prev Res (Phila). 2015 Sep;8(9):817-25. doi: 10.1158/1940-6207.CAPR-15-0098. PubMed PMID: 26100520; PubMed Central PMCID: PMC4560654.
9: Labib RM, Ebada SS, Youssef FS, Ashour ML, Ross SA. Ursolic Acid, a Natural Pentacylcic Triterpene from Ochrosia elliptica and Its Role in The Management of Certain Neglected Tropical Diseases. Pharmacogn Mag. 2016 Oct-Dec;12(48):319-325. PubMed PMID: 27867276.
10: Gai WT, Yu DP, Wang XS, Wang PT. Anti-cancer effect of ursolic acid activates apoptosis through ROCK/PTEN mediated mitochondrial translocation of cofilin-1 in prostate cancer. Oncol Lett. 2016 Oct;12(4):2880-2885. PubMed PMID: 27698874; PubMed Central PMCID: PMC5038386.
11: Wang CM, Jhan YL, Tsai SJ, Chou CH. The Pleiotropic Antibacterial Mechanisms of Ursolic Acid against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2016 Jul 7;21(7). pii: E884. doi: 10.3390/molecules21070884. PubMed PMID: 27399657.
12: Ma JQ, Ding J, Zhang L, Liu CM. Protective effects of ursolic acid in an experimental model of liver fibrosis through Nrf2/ARE pathway. Clin Res Hepatol Gastroenterol. 2015 Apr;39(2):188-97. doi: 10.1016/j.clinre.2014.09.007. PubMed PMID: 25459994.
13: Wang ZY, Jin MH, Wang YH, Zhang LH, Bi HD, Li ZW. [Optimization of SFE-CO2 Extraction for Ursolic Acid from Punica granatum Peel by Plackett-Burman and Central Composite Design]. Zhong Yao Cai. 2015 Mar;38(3):610-4. Chinese. PubMed PMID: 26495665.
14: Kim M, Sung B, Kang YJ, Kim DH, Lee Y, Hwang SY, Yoon JH, Yoo MA, Kim CM, Chung HY, Kim ND. The combination of ursolic acid and leucine potentiates the differentiation of C2C12 murine myoblasts through the mTOR signaling pathway. Int J Mol Med. 2015 Mar;35(3):755-62. doi: 10.3892/ijmm.2014.2046. PubMed PMID: 25529824.
15: Yang L, Shi W, Wang X, Zhou L, Cai Y, Liu H, Wu D. [Effect of ursolic acid on proliferation of T lymphoma cell lines Hut-78 cells and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2015 Feb;36(2):153-7. doi: 10.3760/cma.j.issn.0253-2727.2015.02.015. Chinese. PubMed PMID: 25778894.
16: Dar BA, Lone AM, Shah WA, Qurishi MA. Synthesis and screening of ursolic acid-benzylidine derivatives as potential anti-cancer agents. Eur J Med Chem. 2016 Mar 23;111:26-32. doi: 10.1016/j.ejmech.2016.01.026. PubMed PMID: 26854375.
17: Kim HY, Choi HR, Lee YJ, Cui HZ, Jin SN, Cho KW, Kang DG, Lee HS. Accentuation of ursolic acid on muscarinic receptor-induced ANP secretion in beating rabbit atria. Life Sci. 2014 Jan 17;94(2):145-50. doi: 10.1016/j.lfs.2013.12.001. PubMed PMID: 24334003.
18: Son HS, Kwon HY, Sohn EJ, Lee JH, Woo HJ, Yun M, Kim SH, Kim YC. Activation of AMP-activated protein kinase and phosphorylation of glycogen synthase kinase3 β mediate ursolic acid induced apoptosis in HepG2 liver cancer cells. Phytother Res. 2013 Nov;27(11):1714-22. doi: 10.1002/ptr.4925. PubMed PMID: 23325562.
19: Yin R, Li T, Tian J, Xi P, Liu RH. Ursolic acid, a potential anticancer compound for breast cancer therapy. Crit Rev Food Sci Nutr. 2016 Jul 28:0. [Epub ahead of print] PubMed PMID: 27469428.
20: Peng H, Cao F, Wang J, Zhao X, Han S. [Regulation of ursolic acid on TNF-alpha and collagen in silicotic rats]. Wei Sheng Yan Jiu. 2014 Jul;43(4):594-7, 602. Chinese. PubMed PMID: 25199287.

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